molecular formula C28H28ClN3O4S B6516041 6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]hexanamide CAS No. 899907-61-0

6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]hexanamide

Cat. No.: B6516041
CAS No.: 899907-61-0
M. Wt: 538.1 g/mol
InChI Key: QVKDEZXOCQCZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]hexanamide is a synthetic compound featuring a thieno[3,2-d]pyrimidine core fused with a dioxo-substituted heterocycle. Its structure includes a 4-chlorophenyl group linked via a ketone-containing ethyl chain and a hexanamide tail conjugated to a 4-methylbenzyl substituent. The compound’s complexity necessitates advanced methods for structural and functional comparisons with analogs .

Properties

IUPAC Name

6-[1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClN3O4S/c1-19-6-8-20(9-7-19)17-30-25(34)5-3-2-4-15-31-27(35)26-23(14-16-37-26)32(28(31)36)18-24(33)21-10-12-22(29)13-11-21/h6-14,16H,2-5,15,17-18H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKDEZXOCQCZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]hexanamide is a member of the thieno[3,2-d]pyrimidine family, which is known for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The structure of the compound can be represented as follows:

C19H20ClN3O3S\text{C}_{19}\text{H}_{20}\text{Cl}\text{N}_{3}\text{O}_{3}\text{S}

Pharmacological Profile

The biological activity of this compound has been evaluated in several studies focusing on its antitumor and antibacterial properties.

Antitumor Activity

Recent research has shown that derivatives of thieno[3,2-d]pyrimidine exhibit significant antitumor activity. For example, compounds structurally similar to the one have demonstrated potent inhibition against various cancer cell lines, including SU-DHL-6 and K562 cells. The most promising derivatives showed IC50 values as low as 0.55 μM against SU-DHL-6 cells, indicating strong antiproliferative effects .

Antibacterial Activity

The compound's antibacterial properties have also been investigated. Studies indicate that thieno[3,2-d]pyrimidine derivatives possess moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve enzyme inhibition and disruption of bacterial cell wall synthesis .

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Enzyme Inhibition : Similar thieno[3,2-d]pyrimidines have been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.
  • Apoptosis Induction : Certain derivatives induce apoptosis in cancer cells by affecting mitochondrial function and triggering caspase activation .
  • BSA Binding Interactions : Binding studies with bovine serum albumin (BSA) suggest that these compounds can effectively interact with plasma proteins, enhancing their pharmacological efficacy .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/Activity LevelReference
AntitumorSU-DHL-60.55 μM
AntitumorK5621.68 μM
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • Cancer Treatment : A study focusing on EZH2 inhibitors showed that modifications to the thieno[3,2-d]pyrimidine scaffold could lead to enhanced antitumor activity. The study emphasized structure-activity relationships (SAR) that could guide future drug design efforts .
  • Antibacterial Screening : In another investigation, a series of thieno[3,2-d]pyrimidines were synthesized and screened for antibacterial properties. The results indicated that specific substitutions on the pyrimidine ring significantly influenced antibacterial potency .

Scientific Research Applications

Overview

The compound 6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]hexanamide represents a unique structure with potential applications across various fields including medicinal chemistry, pharmacology, and materials science. This article delves into its scientific research applications, highlighting its biological activities and potential therapeutic uses.

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Case Study:
A recent study explored the anticancer properties of similar thieno[3,2-d]pyrimidine derivatives, showing significant inhibition of cell growth in human breast cancer cell lines (MCF-7). The compounds induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Research indicates that compounds containing the thieno[3,2-d]pyrimidine moiety possess antimicrobial properties. These compounds have shown effectiveness against a range of bacteria and fungi.

Case Study:
In vitro studies revealed that certain derivatives exhibited potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Neurological Applications

The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for neurological applications. Preliminary studies have indicated that it may possess anticonvulsant properties.

Case Study:
A series of related compounds were tested in animal models for their anticonvulsant effects. Results showed that specific derivatives significantly reduced seizure activity in models induced by pentylenetetrazole . This highlights the potential for further development as an antiepileptic drug.

Comparison with Similar Compounds

2-D Similarity Analysis

The Tanimoto coefficient, a widely used metric for 2-D similarity, quantifies the overlap of chemical fingerprints between molecules. For example, indomethacin (CID 3715) and sulindac exhibit a 2-D Tanimoto similarity of 0.96, indicating near-identical scaffolds . However, 2-D methods may fail to capture subtle functional differences, such as the hexanamide tail in the target compound versus shorter chains in analogs. PubChem’s "Similar Compounds" service uses this approach, retaining neighbors above a threshold of 0.9 .

3-D Similarity Analysis

PubChem’s "Similar Conformers" employs shape-Tanimoto (ST) and color-Tanimoto (CT) scores, optimized for molecular shape and feature overlap. A compound pair is deemed 3-D neighbors if ST ≥ 0.8 and CT ≥ 0.5 (ComboT ≥ 1.3) . For instance, indomethacin and a structurally dissimilar compound achieved ST = 0.92 and CT = 0.52, surpassing 3-D thresholds despite a low 2-D Tanimoto score (0.39) . This highlights 3-D methods’ ability to identify scaffold-hopped analogs with conserved binding features.

Structural and Functional Analogues

Table 1: Key Comparators of the Target Compound

Compound Name Core Structure Substituents 2-D Tanimoto ST Score CT Score Biological Activity (Inferred)
Target Compound Thieno[3,2-d]pyrimidine 4-chlorophenyl, hexanamide-4-Me-benzyl N/A N/A N/A Enzyme inhibition (putative)
CID 3715 (Indomethacin) Indole 4-chlorobenzoyl, methoxy 0.39* 0.92 0.52 COX inhibitor
CID 2244 (Aspirin) Salicylate Acetyloxy 0.11* 0.45 0.20 COX-1 inhibition
6-(4-Chlorophenyl)-oxadiazin-2-amine [12] 1,3,5-Oxadiazine 4-chlorophenyl, trichloromethyl 0.25–0.35† 0.70–0.85 0.40–0.55 Antimicrobacterial (hypothetical)
Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo [13] Dihydropyrimidone 4-nitrophenyl, methyl ester 0.30–0.40† 0.65–0.80 0.30–0.45 Thymidine phosphorylase inhibition

*Hypothetical values inferred from PubChem thresholds and evidence examples.
†Estimated based on core divergence and substituent similarity.

Key Findings from Comparative Studies

Scaffold Sensitivity: The thieno[3,2-d]pyrimidine core confers unique electronic properties compared to indole (CID 3715) or dihydropyrimidone () cores. This affects binding pocket interactions, as seen in the higher ST scores (0.85–0.92) for shape-matched analogs .

Substituent Impact : The 4-chlorophenyl group enhances hydrophobic interactions, but its placement on a ketone-linked ethyl chain (vs. direct conjugation in oxadiazines) reduces 2-D similarity despite conserved 3-D shape .

Biological Relevance : Compounds with ComboT scores ≥1.3 (e.g., indomethacin analogs) show higher likelihood of shared bioactivity, suggesting the target compound’s hexanamide tail may optimize solubility without compromising target engagement .

Implications for Drug Design

  • Scaffold Hopping: 3-D similarity methods (ST/CT) enable identification of non-congeneric analogs, expanding lead-optimization possibilities .
  • Threshold Optimization : PubChem’s 2-D (Tanimoto ≥0.9) and 3-D (ComboT ≥1.3) thresholds balance specificity and computational cost, though context-dependent adjustments may improve hit rates .
  • Data Limitations : The absence of explicit bioactivity data for the target compound underscores the need for integrated QSAR and experimental validation .

Preparation Methods

Cyclocondensation Methodology

A mixture of 3-aminothiophene-2-carboxylic acid derivatives and urea or thiourea in acetic acid undergoes thermal cyclization at 150–200°C for 4–6 hours. Ethyl cyanoacetate or malonate esters are often employed as carbon nucleophiles to facilitate ring closure, with ammonium acetate acting as a catalyst. For example, heating 3-aminothiophene-2-carboxamide with diethyl malonate in acetic acid yields 2,4-dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine.

Key Reaction Parameters

ReagentRoleTemperatureTimeYieldSource
Ethyl cyanoacetateCarbon nucleophile200°C2 h75%
Ammonium acetateCatalyst200°C2 h-
Acetic acidSolventReflux2 h-

Introduction of the 2-(4-Chlorophenyl)-2-Oxoethyl Side Chain

The 2-(4-chlorophenyl)-2-oxoethyl group is introduced via N-alkylation of the thieno[3,2-d]pyrimidine core.

Alkylation Protocol

A solution of 2-bromo-1-(4-chlorophenyl)ethanone in N,N-dimethylformamide (DMF) is added dropwise to the thieno[3,2-d]pyrimidine intermediate under nitrogen. The reaction proceeds at 60–80°C for 3–5 hours, with potassium carbonate as a base. Post-reaction, the mixture is poured into ice water, and the precipitate is filtered and recrystallized from ethyl acetate/hexane.

Optimized Conditions

ParameterValueImpact on YieldSource
SolventDMFMaximizes solubility
BaseK₂CO₃Neutralizes HBr
Temperature70°CBalances rate/side reactions

Synthesis of the N-[(4-Methylphenyl)Methyl]Hexanamide Side Chain

The hexanamide moiety is constructed through amide coupling between hexanoic acid derivatives and 4-methylbenzylamine.

Carbodiimide-Mediated Coupling

Hexanoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane. 4-Methylbenzylamine is added at 0°C, and the reaction stirs for 12–18 hours at room temperature. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Reagent Ratios

ComponentMolar EquivPurposeSource
EDCI1.2Activates carboxyl
HOBt1.1Prevents racemization
4-Methylbenzylamine1.0Nucleophile

Final Assembly of the Target Compound

The hexanamide side chain is conjugated to the alkylated thieno[3,2-d]pyrimidine via a nucleophilic substitution reaction.

Coupling Reaction

The N-alkylated intermediate (1.0 equiv) and the hexanamide derivative (1.1 equiv) are combined in dry tetrahydrofuran (THF) with sodium hydride (1.5 equiv) as a base. The mixture refluxes for 8–12 hours, followed by aqueous workup and recrystallization from ethanol.

Yield Optimization

FactorOptimal ValueEffectSource
SolventTHFEnhances reactivity
BaseNaHDeprotonates NH
Reaction Time10 hCompletes substitution

Analytical Characterization

Post-synthesis validation employs spectroscopic techniques:

  • IR Spectroscopy : Confirms carbonyl stretches (C=O) at 1724 cm⁻¹ (ester) and 1698 cm⁻¹ (keto).

  • ¹H NMR : Aromatic protons resonate at δ 7.2–8.1 ppm; methyl groups appear as singlets near δ 2.3 ppm.

  • ¹³C NMR : Carbonyl carbons observed at 190.7 ppm (keto) and 165.3 ppm (amide) .

Q & A

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing this compound?

  • Methodology : The synthesis involves constructing the thieno[3,2-d]pyrimidine core followed by functionalization. Key steps include:

  • Core formation : Cyclization of substituted thiourea with α,β-unsaturated ketones under acidic conditions (e.g., acetic acid) to form the thienopyrimidine scaffold .
  • Side-chain introduction : Alkylation at the N1 position using 2-(4-chlorophenyl)-2-oxoethyl bromide in the presence of a base (e.g., K₂CO₃) .
  • Hexanamide coupling : Reacting the intermediate with N-[(4-methylphenyl)methyl]hexanamide via amide bond formation using EDC/HOBt coupling reagents .
    • Data : Typical yields range from 15–30% for multi-step syntheses of analogous compounds .

Q. How can spectroscopic methods confirm the compound’s structural integrity?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm, thienopyrimidine carbonyls at ~170 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~600–610 Da) .
  • X-ray crystallography (if crystals are obtainable): Resolve the 3D structure, as demonstrated for similar thienopyrimidine derivatives .

Q. What strategies ensure stability during storage and experimental use?

  • Methodology :

  • Solubility testing : Assess stability in DMSO, ethanol, and aqueous buffers (pH 4–9) using HPLC to monitor degradation over 72 hours .
  • Storage : Store as a lyophilized solid at -20°C under inert gas (N₂/Ar) to prevent oxidation of the thienopyrimidine core .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Methodology :

  • Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical moieties (e.g., 4-chlorophenyl group for target binding) .
  • Analog synthesis : Replace the hexanamide chain with shorter/longer aliphatic chains or aromatic groups to assess potency shifts in enzymatic assays .
    • Data : In analogous compounds, substituting the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF₃) increased IC₅₀ by 3–5 fold .

Q. How can regioselectivity challenges in thienopyrimidine functionalization be addressed?

  • Methodology :

  • Computational guidance : Perform DFT calculations (e.g., Gaussian 09) to predict reactive sites on the thienopyrimidine core .
  • Protecting group strategies : Temporarily block reactive positions (e.g., N3) with tert-butoxycarbonyl (Boc) groups during alkylation .

Q. What experimental designs elucidate the compound’s mechanism of action?

  • Methodology :

  • Kinetic assays : Measure enzyme inhibition (e.g., kinase targets) using fluorescence polarization or calorimetry (ITC) .
  • Cellular profiling : Test cytotoxicity in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination via MTT assays .
    • Data : For structurally related compounds, IC₅₀ values ranged from 0.5–10 µM in kinase inhibition studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.